molecular formula C4H12N2O2S B11744519 (3-(Methylsulfonyl)propyl)hydrazine CAS No. 887591-96-0

(3-(Methylsulfonyl)propyl)hydrazine

Cat. No.: B11744519
CAS No.: 887591-96-0
M. Wt: 152.22 g/mol
InChI Key: ZQJQZDHBEXECJD-UHFFFAOYSA-N
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Description

(3-(Methylsulfonyl)propyl)hydrazine is an organic compound with the molecular formula C4H12N2O2S It is a hydrazine derivative characterized by the presence of a methylsulfonyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylsulfonyl)propyl)hydrazine typically involves the reaction of 3-chloropropyl methyl sulfone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-chloropropyl methyl sulfone+hydrazine hydrateThis compound+HCl\text{3-chloropropyl methyl sulfone} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 3-chloropropyl methyl sulfone+hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylsulfonyl)propyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (3-(Methylsulfonyl)propyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3-(Methylsulfonyl)propyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The methylsulfonyl group enhances the compound’s reactivity and specificity towards certain biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Another hydrazine derivative with a phenyl group instead of a methylsulfonyl group.

    4-Hydrazinobenzoic acid: Contains a hydrazine moiety attached to a benzoic acid structure.

    Oxalyldihydrazide: Features two hydrazine groups attached to an oxalyl backbone.

Uniqueness

(3-(Methylsulfonyl)propyl)hydrazine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and in biochemical research.

Properties

CAS No.

887591-96-0

Molecular Formula

C4H12N2O2S

Molecular Weight

152.22 g/mol

IUPAC Name

3-methylsulfonylpropylhydrazine

InChI

InChI=1S/C4H12N2O2S/c1-9(7,8)4-2-3-6-5/h6H,2-5H2,1H3

InChI Key

ZQJQZDHBEXECJD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCNN

Origin of Product

United States

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